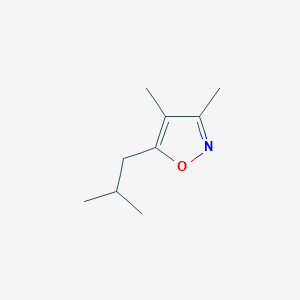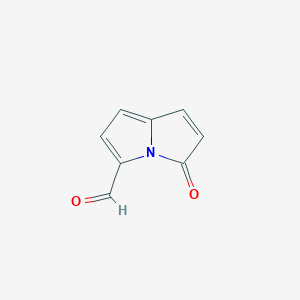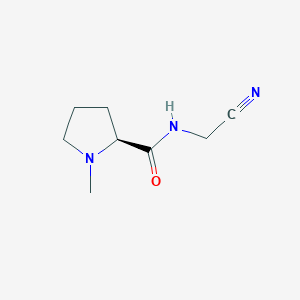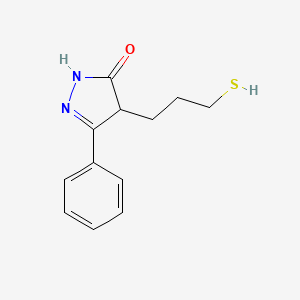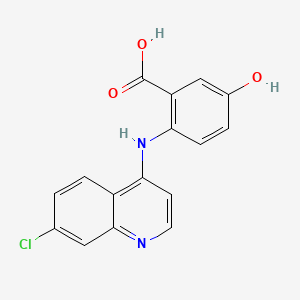
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is a compound that belongs to the class of quinoline derivatives. This compound is known for its significant biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of the quinoline ring and the benzoic acid moiety in its structure contributes to its diverse pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Medicine: It has shown potential as an antimalarial and anticancer agent due to its ability to interfere with cellular processes in pathogens and cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to the death of microbial or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with structural similarities.
Quinine: A natural alkaloid used to treat malaria.
Uniqueness
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-5-hydroxy- is unique due to the presence of both the benzoic acid and quinoline moieties, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
72071-22-8 |
|---|---|
Formule moléculaire |
C16H11ClN2O3 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
2-[(7-chloroquinolin-4-yl)amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-1-3-11-14(5-6-18-15(11)7-9)19-13-4-2-10(20)8-12(13)16(21)22/h1-8,20H,(H,18,19)(H,21,22) |
Clé InChI |
HPJFHTNAPDENER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




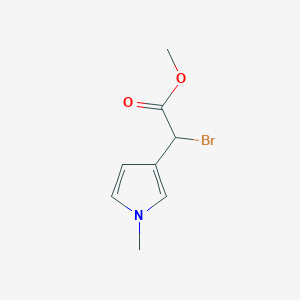
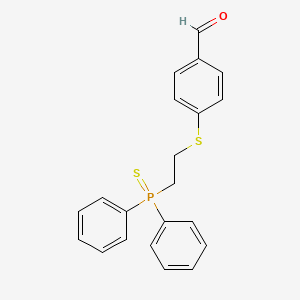
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)



